Differential Efficacy of 2-Alkyl-2-Aminoadamantanes Against Amantadine-Resistant Influenza A Strains
The 2-aminoadamantane scaffold is the core structure for a class of derivatives that exhibit in vitro antiviral activity against influenza A strains harboring the S31N mutation in the M2 proton channel, a mutation that confers complete resistance to the 1-aminoadamantane drugs amantadine and rimantadine [1]. The minimal active pharmacophore, 2-methyl-2-aminoadamantane, which is synthesized from 2-aminoadamantane, demonstrated persistent activity against S31N mutant viruses, whereas the 1-aminoadamantane analogs amantadine and rimantadine are entirely inactive [2].
| Evidence Dimension | In vitro antiviral activity against S31N mutant influenza A virus (A/Calif/07/2009 H1N1) |
|---|---|
| Target Compound Data | Active (2-methyl-2-aminoadamantane derivative) |
| Comparator Or Baseline | Amantadine and rimantadine (1-aminoadamantane derivatives) |
| Quantified Difference | Active vs. Inactive (resistant) |
| Conditions | Cell culture antiviral assay; A/Calif/07/2009 (H1N1) influenza A strain with M2 S31N mutation |
Why This Matters
This demonstrates that the 2-aminoadamantane scaffold is essential for developing antiviral agents targeting amantadine-resistant influenza strains, a property entirely absent in the 1-aminoadamantane class.
- [1] Kolocouris A, Tzitzoglaki C, Johnson FB, et al. Aminoadamantanes with persistent in vitro efficacy against H1N1 (2009) influenza A. J Med Chem. 2014;57(11):4629-4639. doi:10.1021/jm500598u. View Source
- [2] Tzitzoglaki C. Adamantanes with persistent in vitro efficacy against H1N1 (2009) Influenza A. Postgraduate Thesis. National and Kapodistrian University of Athens; 2014. View Source
